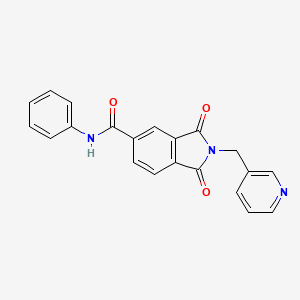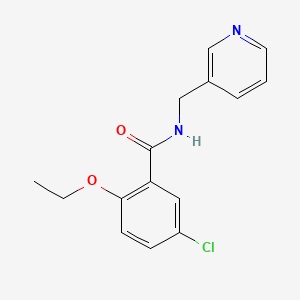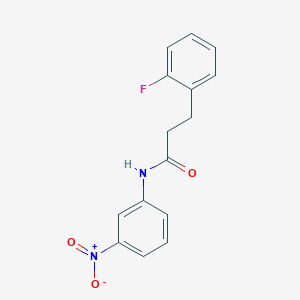
1,3-dioxo-N-phenyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
Vue d'ensemble
Description
1,3-dioxo-N-phenyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPI is a small molecule that belongs to the family of isoindoline-1,3-dione derivatives. Its chemical structure consists of a phenyl ring, a pyridine ring, and a dioxoisoindoline ring. DPI has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-N-phenyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, this compound has been found to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and suppressing anti-apoptotic proteins. This compound has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,3-dioxo-N-phenyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is its small molecular size, which allows for easy penetration into cells and tissues. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1,3-dioxo-N-phenyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. One potential application is in the development of anticancer drugs that target specific signaling pathways. This compound has been shown to inhibit the activity of several protein kinases that are involved in cancer cell proliferation and survival. Another potential application is in the development of antiviral drugs that target the replication of viruses such as HIV and hepatitis C virus. This compound has been shown to inhibit the replication of these viruses by targeting specific enzymes involved in the viral life cycle. Finally, this compound has potential applications in the field of immunotherapy, as it has been shown to modulate the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory cytokines.
Applications De Recherche Scientifique
1,3-dioxo-N-phenyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1,3-dioxo-N-phenyl-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19(23-16-6-2-1-3-7-16)15-8-9-17-18(11-15)21(27)24(20(17)26)13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBFLFDZOPIVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4402335.png)
![1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4402348.png)
![N~2~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4402358.png)
![2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402364.png)
![3-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4402371.png)

![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4402382.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4402390.png)
![2-{[3-(methylsulfonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4402396.png)
![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)
![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402411.png)
![1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4402417.png)